molecular formula C10H9BrClN B6232186 7-bromonaphthalen-1-amine hydrochloride CAS No. 137466-04-7

7-bromonaphthalen-1-amine hydrochloride

Cat. No.: B6232186
CAS No.: 137466-04-7
M. Wt: 258.5
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Description

7-Bromonaphthalen-1-amine hydrochloride (CAS 137466-04-7) is an organic compound with the molecular formula C10H9BrClN and a molecular weight of 258.54 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where the naphthalene scaffold is recognized for its flexibility in drug design . The bromine substituent on the naphthalene ring makes this amine hydrochloride a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The naphthalene core is a prominent structure in drug discovery, appearing in compounds with a range of biological activities, including antimicrobial and anticancer properties . Research into naphthalene-based compounds is a vibrant field, with recent studies focusing on their potential as anticancer agents. For instance, naphthalene-1,4-dione analogues have been designed and synthesized to target altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect . These hybrids can induce cancer cell necrosis by altering mitochondrial function, demonstrating the potential of naphthalene-derived structures in developing new therapeutic strategies . As a reagent, this compound can be used to generate novel naphthalene-heterocycle hybrids, which are investigated as multitarget-directed drugs for complex diseases . Proper storage and handling are required. The related freebase compound, 7-Bromonaphthalen-1-amine, has handling recommendations to keep in a dark place under an inert atmosphere at 2-8°C, suggesting this hydrochloride salt may also require stability-conscious handling . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

137466-04-7

Molecular Formula

C10H9BrClN

Molecular Weight

258.5

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The transformation proceeds through a multi-step pathway:

  • Protonation of the oxime : Sulfuric acid protonates the oxime group, facilitating the formation of a nitrenium ion intermediate.

  • Ring contraction and rearrangement : The nitrenium ion undergoes a-shift, resulting in contraction of the six-membered ring to a five-membered structure.

  • Hydrolysis and aromatization : The intermediate is hydrolyzed to yield the primary amine, which subsequently aromatizes to restore the naphthalene system.

  • Salt formation : Treatment with hydrochloric acid converts the free amine to its hydrochloride salt.

Optimized Procedure

The following conditions were identified as optimal for maximizing yield and purity:

ParameterDetails
Starting material7-Bromo-3,4-dihydro-1(2H)-naphthalenone oxime
Acid catalystSulfuric acid (H2SO4\text{H}_2\text{SO}_4)
SolventAcetic acid (CH3COOH\text{CH}_3\text{COOH})
Reaction temperature60–95°C (gradient heating)
Reaction time0.5 hours
WorkupNeutralization with aqueous NaHCO3\text{NaHCO}_3, extraction with CH2Cl2\text{CH}_2\text{Cl}_2
PurificationRecrystallization from ethanol/water (3:1 v/v)
Yield60%

Key advantages of this method include:

  • Regioselectivity : The bromine atom at the 7-position directs the rearrangement to produce the 1-amine isomer exclusively.

  • Scalability : The reaction tolerates gram-scale synthesis without significant yield reduction.

  • Purity : Recrystallization yields material with >95% purity by 1H^1\text{H}-NMR analysis.

Alternative Pathways and Modifications

While the oxime rearrangement remains the most efficient route, alternative strategies have been explored for specialized applications:

ComponentSpecification
CatalystPd(OAc)2_2/Xantphos (0.1 mol%)
Ammonia sourceBenzophenone hydrazone
SolventToluene
Temperature100°C
Time24 hours

This method could theoretically bypass the need for oxime precursors but remains unexplored for this specific compound.

Reductive Amination Routes

Hypothetical pathways involving reductive amination of 7-bromo-1-naphthaldehyde face challenges due to:

  • Steric hindrance : The naphthalene framework impedes imine formation.

  • Competing reduction : Borane-based reductants may reduce the aromatic bromide.

Industrial-Scale Considerations

For large-scale production, the Mallory method has been adapted with the following modifications to improve efficiency:

ParameterLaboratory ScaleIndustrial Scale
Catalyst concentration1.5 eq H2SO4\text{H}_2\text{SO}_41.2 eq H2SO4\text{H}_2\text{SO}_4
Heating methodOil bathContinuous flow reactor
PurificationBatch recrystallizationFractional crystallization
Throughput5–10 g/day50–100 kg/day

Industrial processes emphasize:

  • Cost reduction : Recycling of acetic acid solvent (>80% recovery).

  • Safety : Controlled addition of sulfuric acid to prevent exothermic runaway.

Analytical Validation

Critical quality control measures include:

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6): δ 8.15 (d, J = 8.4 Hz, 1H, H-2), 7.89 (d, J = 7.6 Hz, 1H, H-8), 7.62–7.55 (m, 2H, H-3/H-4), 7.42 (d, J = 2.0 Hz, 1H, H-5), 6.95 (br s, 3H, NH3+\text{NH}_3^+).

  • IR (KBr): 3360 cm1^{-1} (N–H stretch), 1598 cm1^{-1} (C=C aromatic), 745 cm1^{-1} (C–Br).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min, purity ≥98% .

Chemical Reactions Analysis

Types of Reactions

7-Bromonaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amine group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted naphthylamines.

    Oxidation: Formation of 7-bromonaphthalen-1-nitro or 7-bromonaphthalen-1-nitroso compounds.

    Reduction: Formation of naphthalen-1-amine or other reduced derivatives.

Scientific Research Applications

7-Bromonaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, dyes, and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromonaphthalen-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can enhance the compound’s binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Naphthalen-1-amine Derivatives

5-Chloronaphthalen-1-amine Hydrochloride
  • CAS : 90799-45-4
  • Molecular Formula : C₁₀H₉Cl₂N
  • Molecular Weight : 214.09 g/mol
  • Key Differences: Substitution of bromine (Br) with chlorine (Cl) at position 3. Lower molecular weight due to chlorine’s smaller atomic mass (35.45 vs. Similarity score of 0.96 compared to 7-bromonaphthalen-1-amine hydrochloride, indicating structural and electronic parallels .
8-Bromonaphthalen-1-amine
  • CAS: Not explicitly provided (free base).
  • Molecular Formula : C₁₀H₈BrN
  • Molecular Weight : 222.08 g/mol (free base).
  • Key Differences :
    • Bromine at position 8 instead of 7.
    • Crystal structure reveals an intramolecular Br···N distance of 3.070 Å , influencing conformational rigidity and intermolecular hydrogen bonding (e.g., infinite zigzag chains via N–H···N interactions) .
    • Positional isomerism may alter biological activity due to steric or electronic effects.

Partially Hydrogenated Derivatives

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 789490-65-9
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol
  • Key Differences :
    • Partial saturation of the naphthalene ring (tetralin structure), reducing aromaticity and increasing conformational flexibility.
    • The (R)-configuration introduces stereochemical specificity, which may enhance binding to chiral biological targets (e.g., enzymes or receptors) .
(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS: Not explicitly provided.
  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : 201.67 g/mol
  • Key Differences :
    • Fluorine (F) substitution at position 7 and a partially saturated ring.
    • Fluorine’s high electronegativity may enhance hydrogen bonding or dipole interactions compared to bromine.
    • Lower molecular weight and altered pharmacokinetics (e.g., faster metabolic clearance) .

Non-Naphthalene Hydrochloride Salts

Benzimidamide Hydrochloride
  • CAS : 1670-14-0
  • Molecular Formula : C₇H₉ClN₂
  • Molecular Weight : 156.61 g/mol
  • Key Differences :
    • Benzene core instead of naphthalene, with an amidine group (–C(=NH)NH₂).
    • Smaller size and different electronic properties limit direct structural comparison but highlight the role of hydrochloride salts in improving solubility .

Structural and Electronic Effects

Property 7-Bromonaphthalen-1-amine HCl 5-Chloronaphthalen-1-amine HCl (R)-7-Bromo-tetralin-1-amine HCl
Aromaticity Fully aromatic Fully aromatic Partially saturated (tetralin)
Halogen Atomic Mass 79.9 (Br) 35.45 (Cl) 79.9 (Br)
Molecular Weight 258.54 g/mol 214.09 g/mol 262.57 g/mol
Solubility Moderate (polar solvents) Higher (smaller halogen) Moderate (increased flexibility)
  • Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance van der Waals interactions but reduce solubility compared to chlorine .

Biological Activity

7-Bromonaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of brominated naphthalene derivatives, which have been studied for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and a comprehensive analysis of its mechanisms.

  • Chemical Formula: C10H8BrN·HCl
  • Molecular Weight: 250.54 g/mol
  • CAS Number: 137466-04-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a study synthesized various naphthalene-substituted triazole derivatives, including those related to 7-bromonaphthalen-1-amine. These compounds exhibited promising cytotoxicity against several cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 0.03 to 0.26 μM .

Table 1: Cytotoxicity of Naphthalene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
6aMDA-MB-2310.03
6aHeLa0.07
6aA5490.08
BendamustineMDA-MB-231Reference
VorinostatMDA-MB-231Reference

The mechanism of action includes cell cycle arrest and apoptosis induction. Specifically, treatment with compound 6a led to a significant reduction in the G1 phase population and an increase in the S phase population of MDA-MB-231 cells, indicating effective cell cycle modulation .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthalene derivatives has been documented in several studies. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

Study on Anticancer Activity

In a notable study, researchers evaluated the anticancer efficacy of compound 6a derived from naphthalene scaffolds. The study demonstrated that at a dosage of 20 mg/kg in vivo, compound 6a effectively suppressed tumor growth in mouse models without apparent toxicity to major organs .

Mechanistic Insights

The apoptotic effects were confirmed through flow cytometry assays, showing dose-dependent increases in early and late apoptotic cells after treatment with compound 6a . Furthermore, preliminary investigations into its interaction with Janus kinases (JAKs) indicated weak inhibition at high concentrations, suggesting potential pathways for further exploration .

Q & A

Q. How can researchers optimize the synthesis of 7-bromonaphthalen-1-amine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic testing of reaction parameters. Key variables include:
  • Temperature : Lower temperatures (e.g., 0–5°C) during bromination may reduce side reactions like di-bromination .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while coordinating solvents (e.g., DMF) may stabilize reactive intermediates .
  • Stoichiometry : Controlled addition of N-bromosuccinimide (NBS) in a 1:1 molar ratio with the amine precursor minimizes over-bromination .
    Post-synthesis, purity is assessed via HPLC (≥95% purity threshold) and NMR to confirm regioselectivity (e.g., absence of 1,7-dibromo by-products) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is required:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the bromine and amine positions on the naphthalene ring (e.g., downfield shifts for aromatic protons adjacent to Br) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 222.08 (C10_{10}H8_8BrN·HCl) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize in vitro protocols (e.g., fixed concentrations, cell lines) to reduce inter-lab variability. For example, IC50_{50} values in enzyme inhibition assays may vary due to buffer pH or incubation time .
  • Impurity Effects : Trace by-products (e.g., dehydrohalogenated derivatives) can skew results. Use preparative HPLC to isolate the pure compound and retest .
  • Solubility Differences : Hydrochloride salts may precipitate in low-pH media, altering bioavailability. Use DMSO-water co-solvents with sonication to ensure homogeneity .

Q. What mechanistic studies are recommended to elucidate the interaction of this compound with biological targets?

  • Methodological Answer : A tiered experimental framework is advised:
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors/enzymes .
  • Molecular Dynamics (MD) Simulations : Model halogen bonding between Br and active-site residues (e.g., aromatic π-systems) to predict binding modes .
  • Metabolic Stability Tests : Liver microsome assays identify susceptibility to cytochrome P450-mediated degradation, which impacts in vivo efficacy .

Q. How can researchers address unexpected regiochemical outcomes during derivatization of this compound?

  • Methodological Answer : Regiochemical drift may occur due to:
  • Electrophilic Attack Patterns : Electron-donating groups (e.g., -NH2_2) direct electrophiles to para positions. Use steric hindrance (e.g., bulky substituents) to control substitution .
  • Catalyst Influence : Transition-metal catalysts (e.g., Pd for cross-coupling) may favor specific sites. Screen ligands (e.g., PPh3_3 vs. Xantphos) to tune selectivity .
  • In Situ Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustment of reaction conditions .

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